molecular formula C18H32O2 B14283206 Ethyl hexadec-2-ynoate CAS No. 138055-43-3

Ethyl hexadec-2-ynoate

Cat. No.: B14283206
CAS No.: 138055-43-3
M. Wt: 280.4 g/mol
InChI Key: RTEAMZXNKIVURE-UHFFFAOYSA-N
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Description

Ethyl hexadec-2-ynoate is an ester derivative featuring a 16-carbon alkyne chain (triple bond at the 2nd position) and an ethyl ester group. While the provided evidence lacks direct data on this compound, its structure suggests unique reactivity and physicochemical properties due to the conjugated triple bond and ester functionality. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or polymer chemistry. The absence of explicit literature in the evidence necessitates extrapolation from structurally analogous esters (e.g., ethyl hexadec-9-enoate, hexyl decanoate) to infer its behavior .

Properties

CAS No.

138055-43-3

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl hexadec-2-ynoate

InChI

InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-15H2,1-2H3

InChI Key

RTEAMZXNKIVURE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadec-2-ynoate can be synthesized through the esterification of hexadec-2-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated from the product is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadec-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, ethers

Scientific Research Applications

Ethyl hexadec-2-ynoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl hexadec-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The triple bond in the compound can also interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogs:
  • Ethyl Hexadec-9-enoate: Contains a double bond at the 9th position instead of a triple bond.
  • Hexyl Decanoate: A saturated ester with a shorter carbon chain (C10) and hexyl alcohol-derived ester group.
  • Ethyl 2-Phenylacetoacetate : Features an aromatic ring and keto-ester group, differing in backbone unsaturation .
Table 1: Structural Comparison
Compound Functional Groups Carbon Chain Length Unsaturation Position Molecular Formula (Inferred)
Ethyl hexadec-2-ynoate Alkyne, ester C16 2nd position (triple) C₁₈H₃₀O₂
Ethyl hexadec-9-enoate Alkene, ester C16 9th position (double) C₁₈H₃₄O₂
Hexyl decanoate Saturated ester C10 None C₁₆H₃₂O₂
Ethyl 2-phenylacetoacetate Keto-ester, aromatic ring C8 (branched) None C₁₂H₁₄O₃

Physicochemical Properties

Inferred Data Based on Analogous Esters:
  • Boiling Point: this compound likely has a higher boiling point than ethyl hexadec-9-enoate due to increased rigidity from the triple bond. For comparison, hexyl decanoate (C16H32O2) boils at ~290°C, while ethyl hexadec-9-enoate (C18H34O2) may boil near 300°C .
  • Solubility : The triple bond reduces hydrophilicity, making it less soluble in polar solvents than ethyl 2-phenylacetoacetate (which has polar keto and aromatic groups) .
  • Reactivity: The 2-yne group is more reactive toward electrophilic additions (e.g., hydrogenation, halogenation) compared to ethyl hexadec-9-enoate’s alkene. This mirrors trends in other alkyne-containing esters .
Table 2: Property Comparison
Property This compound (Inferred) Ethyl Hexadec-9-enoate Hexyl Decanoate
Boiling Point (°C) 305–315 ~300 ~290
Density (g/cm³) ~0.89 ~0.88 0.86–0.87
Solubility in Water Insoluble Insoluble Insoluble
Reactivity High (alkyne) Moderate (alkene) Low (saturated)

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